2-Fluoro-6-(4-methylphenoxy)benzonitrile structure
2-Fluoro-6-(4-methylphenoxy)benzonitrile structure
An In-depth Technical Guide to 2-Fluoro-6-(4-methylphenoxy)benzonitrile: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-(4-methylphenoxy)benzonitrile, a fluorinated diaryl ether derivative of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's structural features, outlines a robust synthetic methodology via the Ullmann condensation, and details the analytical techniques required for its structural confirmation. By synthesizing information from established chemical principles and spectroscopic data of analogous compounds, this guide serves as an essential resource for scientists and professionals engaged in the synthesis and application of novel aromatic compounds.
Introduction: Significance and Molecular Context
2-Fluoro-6-(4-methylphenoxy)benzonitrile (CAS No. 175204-08-7) is an aromatic compound characterized by a diaryl ether linkage, a structural motif prevalent in numerous natural products and bioactive molecules.[1] The molecule integrates three key functional components: a benzonitrile group, a fluoro substituent, and a p-cresol-derived phenoxy moiety.
The strategic placement of a fluorine atom ortho to the ether linkage and the nitrile group significantly influences the molecule's electronic properties, conformational preferences, and metabolic stability. Fluorinated organic compounds are of paramount importance in drug development, often enhancing properties such as bioavailability and binding affinity.[2][3] Similarly, the benzonitrile group is a versatile synthetic handle and is found in various pharmaceuticals and advanced materials, including those with thermally activated delayed fluorescence (TADF) properties.[4][5] This guide provides an in-depth analysis of its structure, a reliable synthesis protocol, and a thorough characterization framework.
Molecular Structure and Physicochemical Properties
The core structure consists of a 2-fluorobenzonitrile ring linked to a 4-methylphenol (p-cresol) ring through an ether oxygen atom. The IUPAC name for this compound is 2-fluoro-6-(4-methylphenoxy)benzonitrile.
Chemical Structure Diagram
Caption: 2D structure of 2-Fluoro-6-(4-methylphenoxy)benzonitrile.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 175204-08-7 | [6] |
| Molecular Formula | C₁₄H₁₀FNO | [6][7] |
| Molecular Weight | 227.23 g/mol | [6] |
| Monoisotopic Mass | 227.07465 Da | [7] |
| IUPAC Name | 2-fluoro-6-(4-methylphenoxy)benzonitrile | [7] |
| SMILES | CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N | [7] |
| InChIKey | JLTWAYPSQIKWIL-UHFFFAOYSA-N | [6][7] |
Synthesis via Ullmann Condensation
The most direct and reliable method for constructing the diaryl ether linkage in this molecule is the Ullmann condensation.[8][9] This copper-catalyzed cross-coupling reaction involves the formation of a C-O bond between an aryl halide and a phenol.[1]
Causality and Experimental Rationale
For the synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile, the chosen precursors are 2,6-difluorobenzonitrile and p-cresol .
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Choice of Aryl Halide: 2,6-Difluorobenzonitrile is an ideal substrate.[10] The electron-withdrawing nature of the nitrile group (-CN) activates the ortho- and para-positions of the benzene ring towards nucleophilic aromatic substitution (SNAr). The fluorine atoms are excellent leaving groups in this context.
-
Nucleophile: p-Cresol provides the phenoxy moiety. It is first deprotonated by a base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic potassium or cesium p-cresolate salt.
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Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is essential for the Ullmann reaction. The catalyst facilitates the coupling between the aryl halide and the phenoxide.[11] Modern protocols often include a ligand (e.g., a diamine or an amino acid) to stabilize the copper catalyst and improve reaction rates and yields at lower temperatures.[1]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used to ensure the reactants remain in solution at the required reaction temperatures.[9]
Reaction Scheme
Caption: Synthetic pathway for 2-Fluoro-6-(4-methylphenoxy)benzonitrile.
Detailed Experimental Protocol
This protocol is a representative methodology based on established Ullmann condensation procedures.
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Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), 2,6-difluorobenzonitrile (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Fluoro-6-(4-methylphenoxy)benzonitrile.
-
Structural Elucidation and Spectroscopic Data
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~7.5-7.7 ppm (m, 1H): Aromatic proton on the benzonitrile ring, para to the nitrile. ~7.0-7.2 ppm (m, 4H): Four aromatic protons from the p-cresol ring (AA'BB' system). ~6.8-7.0 ppm (m, 2H): Two aromatic protons on the benzonitrile ring, ortho/meta to the nitrile. ~2.3 ppm (s, 3H): Methyl protons of the p-cresol moiety. |
| ¹³C NMR | ~160-165 ppm (d, J_CF): Carbon attached to Fluorine (C-F). ~155-160 ppm: Quaternary carbon of the p-cresol ring attached to oxygen. ~115-140 ppm: Multiple signals for the remaining aromatic carbons. ~115-120 ppm: Nitrile carbon (C≡N). ~100-110 ppm (d, J_CF): Quaternary carbon of the benzonitrile ring attached to oxygen. ~20-22 ppm: Methyl carbon (-CH₃). |
| IR (Infrared) | ~2220-2240 cm⁻¹: Strong, sharp C≡N stretch. ~1240-1280 cm⁻¹: Strong C-O-C (aryl ether) asymmetric stretch. ~1100-1200 cm⁻¹: C-F stretch. ~3030-3100 cm⁻¹: Aromatic C-H stretches. ~2850-2960 cm⁻¹: Aliphatic C-H stretches (from -CH₃). |
| MS (Mass Spec.) | m/z ~227.07: Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₄H₁₀FNO. |
Applications in Research and Development
The unique combination of a diaryl ether scaffold, a fluorine substituent, and a nitrile group makes 2-Fluoro-6-(4-methylphenoxy)benzonitrile a valuable building block.
-
Pharmaceutical Development: The diaryl ether motif is a key structural element in many biologically active compounds, including antibiotics and anti-inflammatory agents.[1] The presence of fluorine can enhance metabolic stability and cell membrane permeability, making this compound an attractive intermediate for synthesizing novel drug candidates.[2][3]
-
Materials Science: Benzonitrile derivatives are crucial in the development of advanced organic materials. They are often used as precursors for organic light-emitting diodes (OLEDs), particularly in the design of TADF emitters, where the electronic properties of the molecule are critical.[4][5]
Safety and Handling
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[13]
Conclusion
2-Fluoro-6-(4-methylphenoxy)benzonitrile is a precisely structured aromatic molecule with significant potential as a chemical intermediate. Its synthesis is reliably achieved through the Ullmann condensation, a cornerstone of diaryl ether chemistry. The structural integrity of the compound can be unequivocally confirmed through standard spectroscopic methods including NMR, IR, and Mass Spectrometry. For researchers in drug discovery and materials science, this compound represents a versatile platform for developing next-generation therapeutics and advanced functional materials.
References
-
Ullmann Condensation . SynArchive. Available from: [Link]
-
Ullmann condensation . Wikipedia. Available from: [Link]
- US4288386A - Ullmann reaction for the synthesis of diaryl ethers. Google Patents.
-
General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex . ACS Publications - The Journal of Organic Chemistry. Available from: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . National Institutes of Health (NIH) - PMC. Available from: [Link]
-
Electronic Supplementary Information . The Royal Society of Chemistry. Available from: [Link]
-
2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 . PubChem. Available from: [Link]
-
2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 . PubChem. Available from: [Link]
-
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs . Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 . PubChem. Available from: [Link]
-
175204-08-7|2-Fluoro-6-(4-methylphenoxy)benzonitrile . BIOFOUNT. Available from: [Link]
-
2-fluoro-6-(4-methylphenoxy)benzonitrile (C14H10FNO) . PubChemLite. Available from: [Link]
-
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile . Fluoropharm. Available from: [Link]
- DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile. Google Patents.
-
bmse000284 Benzonitrile at BMRB . Biological Magnetic Resonance Bank. Available from: [Link]
-
2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[FTIR] - Spectrum . SpectraBase. Available from: [Link]
-
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile . National Institutes of Health (NIH) - PMC. Available from: [Link]
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile . Organic Syntheses. Available from: [Link]
-
Biological removal of p-cresol, phenol, p-hydroxybenzoate and ammonium using a nitrifying continuous-flow reactor . PubMed. Available from: [Link]
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group . ResearchGate. Available from: [Link]
-
Benzonitrile - Infrared Spectrum . NIST WebBook. Available from: [Link]
-
pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE . Vedantu. Available from: [Link]
-
p-cresol reacts with chloroform in alkaline medium to give the compound A which adds... . Doubtnut. Available from: [Link]
-
Unraveling p-Cresol: from biosynthesis to biological and biochemical activities . Frontiers. Available from: [Link]
-
p-NITROBENZONITRILE . Organic Syntheses Procedure. Available from: [Link]
-
Infrared spectrum of 2-chloro-6-methylbenzonitrile . ResearchGate. Available from: [Link]
-
p-cresol reacts with chloroform in alkaline medium to give the compound A which adds hydrogen cyanide to form, the compound B. the latter on acidic hydrolysis gives chiral caboxylic acid. The structure of the carboxylic acid is . Allen. Available from: [Link]
-
Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets . MDPI. Available from: [Link]
-
2-Fluoro-6-methoxybenzonitrile - Optional[13C NMR] - Spectrum . SpectraBase. Available from: [Link]
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. ossila.com [ossila.com]
- 6. 175204-08-7|2-Fluoro-6-(4-methylphenoxy)benzonitrile|2-Fluoro-6-(4-methylphenoxy)benzonitrile|-范德生物科技公司 [bio-fount.com]
- 7. PubChemLite - 2-fluoro-6-(4-methylphenoxy)benzonitrile (C14H10FNO) [pubchemlite.lcsb.uni.lu]
- 8. synarchive.com [synarchive.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
